4-乙酰基-3,4-二氢-2H-1,4-苯并恶嗪-6-磺酰氯

货号 B1344484

CAS 编号:

1017791-37-5

分子量: 275.71 g/mol

InChI 键: ABMZXQIJEDEIAB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

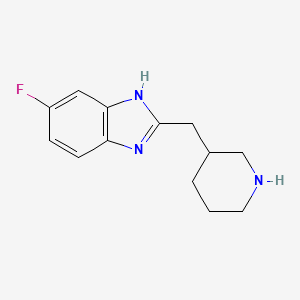

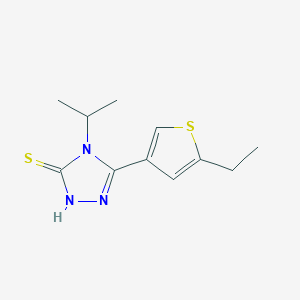

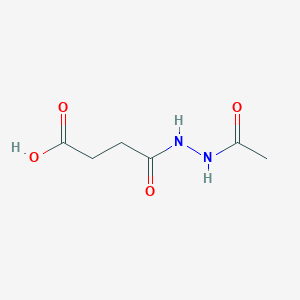

“4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C10H11NO2 . It is also known by several synonyms such as “1-(2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone” and “1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one” among others .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in several studies . One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

The molecular structure of “4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” includes a benzoxazine ring, which is a heterocyclic compound containing a benzene ring fused to an oxazine ring . The InChI key for this compound is RQPSXXZUVYCRIR-UHFFFAOYSA-N .Chemical Reactions Analysis

Benzoxazine derivatives have been found to exhibit strong potassium channel-activating effects . They have also been tested for their inhibitory activities on human topoisomerase I .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.20 g/mol . It has a XLogP3-AA value of 1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 29.5 Ų .科学研究应用

Application 1: Enantioselective Construction of 3,4-dihydro-2H-1,4-oxazines

- Summary of Application : The preparation of enantiomerically pure 1,4-oxazines is a continuous challenge in synthetic chemistry because of their potential application in the total synthesis of morpholines . A one-pot asymmetric transfer hydrogenation/cyclization enantio-relay process catalyzed by Ru and Au bimetallic catalysts was developed .

- Methods of Application : This enantio-relay process firstly allows the asymmetric transfer hydrogenation of alkynones to form chiral alkynols in the presence of (S, S)-mesityleneRuClTsDPEN (TsDPEN = N - (p-toluenesulfonyl)-1,2-diphenylethylenediamine) and then the chiral alkynols could be converted into 3,4-dihydro-2H-1,4-oxazines in moderate to good yields with excellent enantioselectivity retention accompanied by AuCl (PPh3)/AgNTf2 and HCOOH .

- Results or Outcomes : A series of sulfonamide-tethered alkynones were well tolerated in this process . Mechanistic studies indicated that the alkynols formed in the first step were initially transformed into a methylenemorpholine intermediate when AuCl (PPh3)/AgNTf2 and HCOOH were added, which can be further isomerized into chiral 3,4-dihydro-2H-1,4-oxazines with the addition of a second HCOOH .

Application 2: Synthesis of Medicinally Important Compounds

- Summary of Application : Benzoxazine, benzoxazinone and their derivatives are heterocyclic compounds of great medicinal importance . They are the structural basic skeleton of many drugs and compounds with biological activity . These compounds are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

- Methods of Application : The synthesis of benzoxazine, benzoxazinone and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . The synthesis of these compounds is often carried out using chiral β-amino alcohols and analogs as starting materials .

- Results or Outcomes : Many benzoxazin-3-one and its isomer and many other compounds having these systems have been emerged out as compounds of high medicinal values . For example, benzoxazinyl-3-chromones have been found to be antimicrobial . 3,1-benzoxazine are inhibitors of interleukin-1 that exhibits a number of immune and anti-inflammatory action . Other activities of benzoxazine have also been reported .

Application 3: Proliferation of Human Umbilical Vein Endothelial Cells

- Summary of Application : Benzoxazine derivatives have been found to improve the proliferation of human umbilical vein endothelial cells . This is significant as endothelial cells play a crucial role in the regulation of vascular function and homeostasis .

- Methods of Application : The compound 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine, a benzoxazine derivative, was discovered by Dong et al . This compound was found to improve the proliferation of human umbilical vein endothelial cells .

- Results or Outcomes : The study showed that this benzoxazine derivative can improve the proliferation of human umbilical vein endothelial cells . This suggests potential applications in the field of vascular biology and could be of interest for further research in the development of therapeutic strategies for vascular diseases .

属性

IUPAC Name |

4-acetyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c1-7(13)12-4-5-16-10-3-2-8(6-9(10)12)17(11,14)15/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMZXQIJEDEIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649238 |

Source

|

| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

CAS RN |

1017791-37-5 |

Source

|

| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

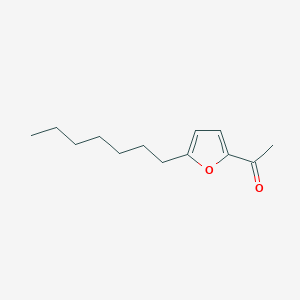

1-(5-Heptyl-2-furyl)ethanone

956576-56-0

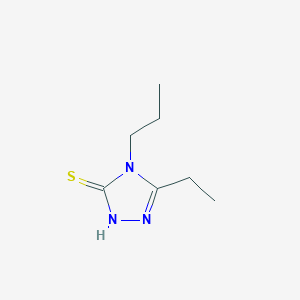

5-ethyl-4-propyl-4H-1,2,4-triazole-3-thiol

869941-85-5

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)